molecular formula C17H20ClN3O3 B12111350 Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

Cat. No.: B12111350
M. Wt: 349.8 g/mol
InChI Key: XEPYRELVJANWAL-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, a methoxy group, and a piperazine ring, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol in the presence of a base.

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions. This can be done by reacting the quinoline derivative with piperazine in the presence of a suitable solvent like ethanol.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the quinoline with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dechlorinated quinoline derivatives.

    Substitution: Various piperazine-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-microbial and anti-cancer properties.

    Biological Studies: The compound is used to study the interactions of quinoline derivatives with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms of action of quinoline-based drugs.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with various molecular targets:

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication.

    Receptor Binding: The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known anti-malarial drug with a similar quinoline core.

    Quinacrine: Another anti-malarial drug with structural similarities.

    Piperaquine: A quinoline derivative used in combination therapies for malaria.

Uniqueness

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its methoxy and piperazine groups enhance its solubility and bioavailability, making it a valuable compound for drug development.

Properties

Molecular Formula

C17H20ClN3O3

Molecular Weight

349.8 g/mol

IUPAC Name

ethyl 7-chloro-6-methoxy-4-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C17H20ClN3O3/c1-3-24-17(22)12-10-20-14-9-13(18)15(23-2)8-11(14)16(12)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3

InChI Key

XEPYRELVJANWAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)N3CCNCC3

Origin of Product

United States

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